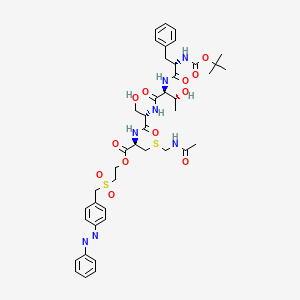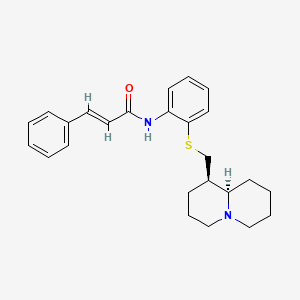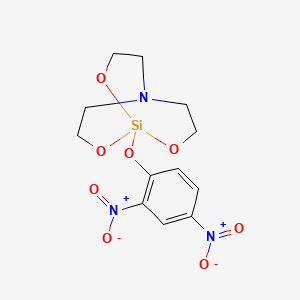
Einecs 282-118-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methyl, and sulphonyl groups.
Vorbereitungsmethoden
The synthesis of Einecs 282-118-4 involves multiple steps and specific reaction conditions. The preparation typically starts with the formation of the core pyrazole structure, followed by the introduction of various substituents through a series of chemical reactions. The synthetic route may involve:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the allylidene group: This step involves the reaction of the pyrazole derivative with an appropriate aldehyde under basic conditions.
Complexation with triethylamine: The final step involves the formation of a complex with triethylamine to enhance the solubility and stability of the compound.
Analyse Chemischer Reaktionen
Einecs 282-118-4 undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, leading to the formation of dihydropyrazole derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Einecs 282-118-4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Einecs 282-118-4 involves its interaction with specific molecular targets and pathways. The compound’s sulphonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring structure allows it to bind to various receptors, modulating their function. These interactions can lead to a range of biological effects, including anti-inflammatory and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Einecs 282-118-4 can be compared with other similar compounds, such as:
4-[4,5-dihydro-4-[3-[5-hydroxy-3-methyl-1-(4-sulphophenyl)-1H-pyrazol-4-yl]allylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid: This compound shares a similar core structure but lacks the triethylamine complexation.
1-ethyl-3-methyl-1H-imidazol-3-ium 4-methylbenzenesulfonate: Another sulphonyl-containing compound with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its complexation with triethylamine, which enhances its solubility and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
84100-38-9 |
|---|---|
Molekularformel |
C41H65N7O8S2 |
Molekulargewicht |
848.1 g/mol |
IUPAC-Name |
N,N-diethylethanamine;4-[5-methyl-4-[(E,3Z)-3-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]prop-1-enyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C23H20N4O8S2.3C6H15N/c1-14-20(22(28)26(24-14)16-6-10-18(11-7-16)36(30,31)32)4-3-5-21-15(2)25-27(23(21)29)17-8-12-19(13-9-17)37(33,34)35;3*1-4-7(5-2)6-3/h3-13,24H,1-2H3,(H,30,31,32)(H,33,34,35);3*4-6H2,1-3H3/b4-3+,21-5-;;; |
InChI-Schlüssel |
ZWHKHVSRKYPVHM-NKDDPAPKSA-N |
Isomerische SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C |
Kanonische SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


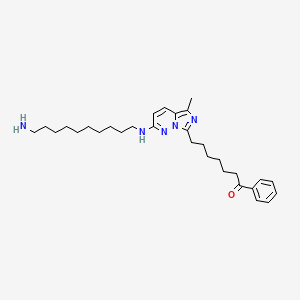

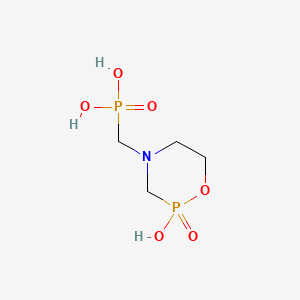

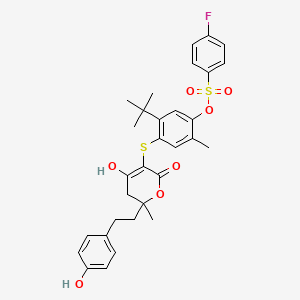
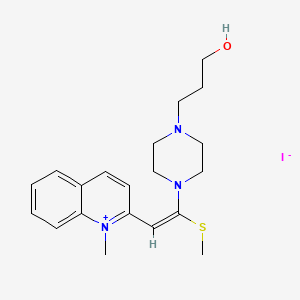
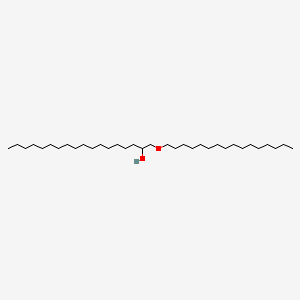
![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12750843.png)
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline](/img/structure/B12750844.png)
